D-azidoserine tert-butyl ether CHA salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-azidoserine tert-butyl ether CHA salt: is a chemical compound with the molecular formula C13H26N4O3 and a molecular weight of 286.38 g/mol . It is a derivative of serine, an amino acid, and contains an azido group, which is known for its reactivity in various chemical reactions. This compound is often used in organic synthesis and research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-azidoserine tert-butyl ether CHA salt typically involves the protection of the hydroxyl group of serine with a tert-butyl group, followed by the introduction of an azido group. The synthetic route can be summarized as follows:
Protection of Serine: Serine is first protected by reacting it with tert-butyl chloride in the presence of a base such as triethylamine to form tert-butyl serine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: D-azidoserine tert-butyl ether CHA salt undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in solvents such as ethanol or water.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Cycloaddition: Alkynes in the presence of copper(I) catalysts.
Major Products:
Substitution Reactions: Formation of substituted serine derivatives.
Reduction Reactions: Formation of D-aminoserine tert-butyl ether.
Cycloaddition Reactions: Formation of triazole derivatives.
Scientific Research Applications
Chemistry: D-azidoserine tert-butyl ether CHA salt is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound is used to study protein modifications and labeling. The azido group can be selectively introduced into proteins and other biomolecules, allowing for the attachment of fluorescent tags or other probes through click chemistry .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). Its reactivity and versatility make it a valuable intermediate in the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of D-azidoserine tert-butyl ether CHA salt primarily involves its azido group. The azido group can undergo various chemical transformations, enabling the compound to participate in a wide range of reactions. In biological systems, the azido group can be used to label proteins and other biomolecules, facilitating the study of their functions and interactions .
Comparison with Similar Compounds
Azidoalanine tert-butyl ether: Similar to D-azidoserine tert-butyl ether CHA salt but derived from alanine instead of serine.
Azidoglycine tert-butyl ether: Derived from glycine and contains an azido group and a tert-butyl ether group.
Uniqueness: this compound is unique due to its serine backbone, which provides additional functional groups for further chemical modifications. This makes it more versatile compared to similar compounds derived from other amino acids .
Biological Activity
D-Azidoserine tert-butyl ether CHA salt is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by its azide functional group, which can significantly influence its reactivity and interaction with biological systems. The tert-butyl ether moiety enhances its lipophilicity, potentially affecting its pharmacokinetics and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The azide group can undergo reduction to amines or other functional groups in biological environments, leading to diverse effects on cellular processes. This transformation can influence protein interactions and enzyme activities, which are critical in various metabolic pathways.
Antimicrobial Activity
Research has indicated that derivatives of azidoserine exhibit antimicrobial properties. For instance, studies have shown that azidoserine compounds can inhibit bacterial growth by interfering with cell wall synthesis and protein translation processes. The specific activity of this compound against various bacterial strains remains to be fully elucidated but suggests potential as an antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results indicate that at certain concentrations, the compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for its potential application in targeted cancer therapies.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Cytotoxicity | Selective toxicity towards cancer cells | |
Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
Case Studies
- Antimicrobial Efficacy : A study investigating the antimicrobial effects of azidoserine derivatives found that these compounds could effectively inhibit the growth of E. coli and Staphylococcus aureus. The mechanism was attributed to the disruption of protein synthesis pathways.
- Cytotoxicity in Cancer Research : In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis at specific concentrations, making it a candidate for further development in cancer therapeutics.
- Protein Interaction Studies : Molecular dynamics simulations have suggested that this compound can bind to various proteins involved in metabolic pathways, potentially altering their function and leading to significant biological outcomes.
Properties
IUPAC Name |
(2R)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O3.C6H13N/c1-7(2,3)13-4-5(6(11)12)9-10-8;7-6-4-2-1-3-5-6/h5H,4H2,1-3H3,(H,11,12);6H,1-5,7H2/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVVCFAAYOBPAV-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.